2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a benzofuran ring, a thiazole ring, and a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Benzofuran and thiazole derivatives are known to have various biological activities . They are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds are known to have various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the construction of the benzofuran ring, followed by the formation of the thiazole ring, and finally the introduction of the carboxylic acid group. Key steps may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Formation of the Thiazole Ring: This step often involves the reaction of a thioamide with a haloketone under basic conditions.
Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tumor, antibacterial, and antiviral agent.
Materials Science: It is explored for its use in the development of organic electronic materials due to its unique structural properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole: Lacks the carboxylic acid group, which may affect its biological activity and solubility.
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid: Contains an oxazole ring instead of a thiazole ring, which can alter its electronic properties and reactivity.
Uniqueness
2-(1-Benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of both benzofuran and thiazole rings, along with the carboxylic acid group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-9(2)7-11-14(16(18)19)21-15(17-11)13-8-10-5-3-4-6-12(10)20-13/h3-6,8-9H,7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOOEKLERQRNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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